molecular formula C11H14N2O3 B1581134 1-(2-Methoxy-4-nitrophenyl)pyrrolidine CAS No. 67828-57-3

1-(2-Methoxy-4-nitrophenyl)pyrrolidine

Cat. No. B1581134
CAS RN: 67828-57-3
M. Wt: 222.24 g/mol
InChI Key: ULBJILHSWMGASA-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-nitrophenyl)pyrrolidine (MNP) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrrolidine derivative that is known for its ability to interact with various biological systems.

Scientific Research Applications

Crystal Structure and Computational Chemistry Insights

Research on compounds containing pyrrolidine rings, such as the title compound with a 4-nitrophenyl group, provides valuable insights into their crystal structure and electronic properties. For instance, a study by Pedroso et al. (2020) on a related compound highlights the significance of the pyrrolidine ring's configuration and substituent effects on its structural characteristics. This research contributes to the understanding of molecular interactions and stability, relevant for designing materials and molecules with desired properties (Pedroso et al., 2020).

Synthesis and Structural Analysis of Derivatives

The synthesis of pyrrolidine derivatives, as explored by Sundar et al. (2011), demonstrates the versatility of the pyrrolidine scaffold in creating biologically active compounds. These derivatives, possessing the spirooxindole and pyrrolidine motifs, are crucial for developing pharmacological agents with potential antimicrobial and antitumor activities (Sundar et al., 2011).

Calcium Channel Antagonism

The stereoselective synthesis and evaluation of pyrrolidinyl dihydropyridine derivatives, as investigated by Tamazawa et al. (1986), reveal their potential as calcium channel antagonists. This research provides a foundation for developing cardiovascular drugs, highlighting the therapeutic significance of pyrrolidine derivatives in medical research (Tamazawa et al., 1986).

Corrosion Inhibition and Material Protection

The application of pyrrolidine derivatives in corrosion inhibition, as demonstrated by Dohare et al. (2018), underscores their utility in industrial applications, particularly in protecting metals from corrosive environments. This research highlights the role of pyrrolidine derivatives in developing more effective and environmentally friendly corrosion inhibitors (Dohare et al., 2018).

properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-16-11-8-9(13(14)15)4-5-10(11)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBJILHSWMGASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8070675
Record name Pyrrolidine, 1-(2-methoxy-4-nitrophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-4-nitrophenyl)pyrrolidine

CAS RN

67828-57-3
Record name 1-(2-Methoxy-4-nitrophenyl)pyrrolidine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-(2-methoxy-4-nitrophenyl)-
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Record name Pyrrolidine, 1-(2-methoxy-4-nitrophenyl)-
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Record name Pyrrolidine, 1-(2-methoxy-4-nitrophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxy-4-nitrophenyl)pyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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